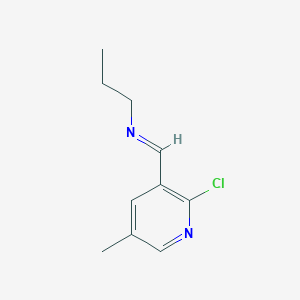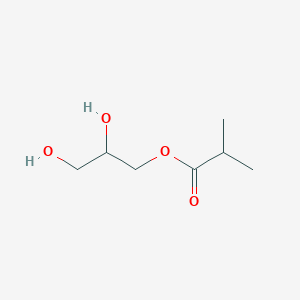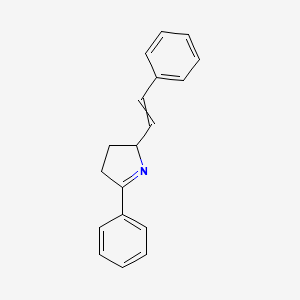
5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of phenylacetylene with phenylhydrazine in the presence of a suitable catalyst to form the desired pyrrole derivative. The reaction conditions typically include:
Catalyst: Palladium or copper-based catalysts
Solvent: Toluene or ethanol
Temperature: 80-120°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening for catalyst selection and reaction optimization is common to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 1 atm pressure.
Substitution: Bromine in chloroform for bromination reactions.
Major Products Formed
Oxidation: Pyrrole oxides
Reduction: Fully saturated pyrrole derivatives
Substitution: Brominated or nitrated pyrrole derivatives
科学的研究の応用
5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
2-Phenylethylamine: A simple amine with a phenylethyl group.
Phenylpyrrole: A pyrrole derivative with a phenyl group.
2-Phenylindole: An indole derivative with a phenyl group.
Uniqueness
5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
特性
CAS番号 |
389091-95-6 |
|---|---|
分子式 |
C18H17N |
分子量 |
247.3 g/mol |
IUPAC名 |
5-phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C18H17N/c1-3-7-15(8-4-1)11-12-17-13-14-18(19-17)16-9-5-2-6-10-16/h1-12,17H,13-14H2 |
InChIキー |
GHXQPDOYLUVYSF-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NC1C=CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


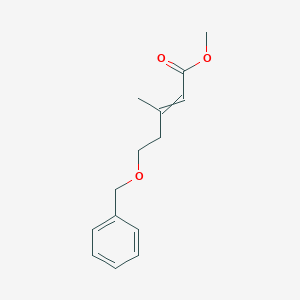
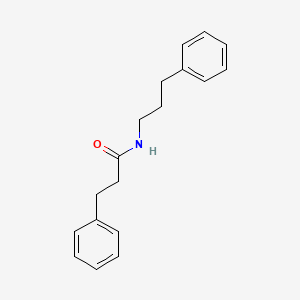
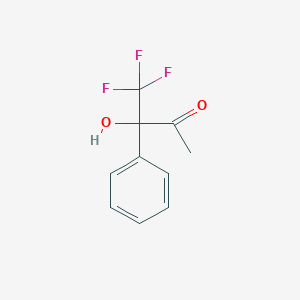
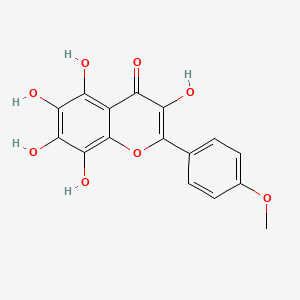
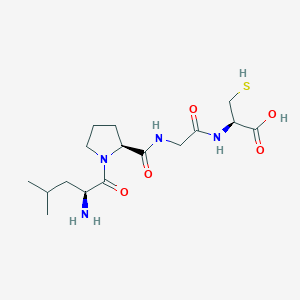
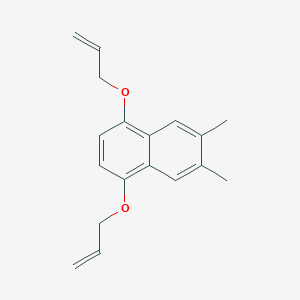
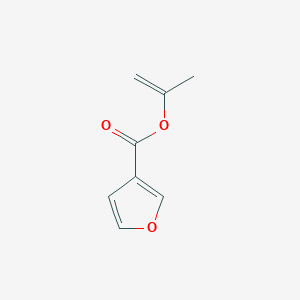
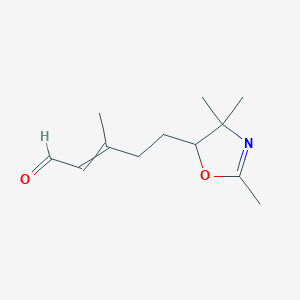
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)

![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
